molecular formula C13H17NO2 B12560304 (3Z)-6-Methoxy-N-propyl-2H-1-benzopyran-3(4H)-imine CAS No. 183720-58-3

(3Z)-6-Methoxy-N-propyl-2H-1-benzopyran-3(4H)-imine

Katalognummer: B12560304
CAS-Nummer: 183720-58-3
Molekulargewicht: 219.28 g/mol
InChI-Schlüssel: YVSQFTQVWRZYDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3Z)-6-Methoxy-N-propyl-2H-1-benzopyran-3(4H)-imine is a chemical compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-6-Methoxy-N-propyl-2H-1-benzopyran-3(4H)-imine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-methoxy-2H-1-benzopyran-3(4H)-one with propylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(3Z)-6-Methoxy-N-propyl-2H-1-benzopyran-3(4H)-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of reduced benzopyran derivatives.

    Substitution: Formation of halogenated or other substituted benzopyran derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (3Z)-6-Methoxy-N-propyl-2H-1-benzopyran-3(4H)-imine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Methoxy-2H-1-benzopyran-3(4H)-one: A precursor in the synthesis of (3Z)-6-Methoxy-N-propyl-2H-1-benzopyran-3(4H)-imine.

    N-propyl-2H-1-benzopyran-3(4H)-imine: A structurally related compound with similar properties.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its reactivity and biological activity

Eigenschaften

CAS-Nummer

183720-58-3

Molekularformel

C13H17NO2

Molekulargewicht

219.28 g/mol

IUPAC-Name

6-methoxy-N-propyl-4H-chromen-3-imine

InChI

InChI=1S/C13H17NO2/c1-3-6-14-11-7-10-8-12(15-2)4-5-13(10)16-9-11/h4-5,8H,3,6-7,9H2,1-2H3

InChI-Schlüssel

YVSQFTQVWRZYDZ-UHFFFAOYSA-N

Kanonische SMILES

CCCN=C1CC2=C(C=CC(=C2)OC)OC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.